2-[(R)-benzhydrylsulfinyl]acetic acid;cumene
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the Friedel-Crafts alkylation . This reaction introduces an alkyl group onto the benzene ring, which is a key structural component in cumene . Sodium sulfinates can also act as versatile building blocks for preparing many valuable organosulfur compounds .Chemical Reactions Analysis
The compound may undergo reactions typical of aromatic compounds and sulfinyl groups. For instance, aromatic compounds like cumene can participate in electrophilic aromatic substitution reactions such as the Friedel-Crafts alkylation . Sulfinyl groups can be involved in various reactions, depending on the reaction conditions .properties
IUPAC Name |
2-[(R)-benzhydrylsulfinyl]acetic acid;cumene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S.C9H12/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13;1-8(2)9-6-4-3-5-7-9/h1-10,15H,11H2,(H,16,17);3-8H,1-2H3/t19-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQNWUAAOBAEOI-FSRHSHDFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1.C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1.C1=CC=C(C=C1)C(C2=CC=CC=C2)[S@](=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858102 |
Source
|
Record name | [(R)-Diphenylmethanesulfinyl]acetic acid--(propan-2-yl)benzene (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
112245-25-7 |
Source
|
Record name | [(R)-Diphenylmethanesulfinyl]acetic acid--(propan-2-yl)benzene (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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